![molecular formula C13H19FN2O3S B3919476 N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3919476.png)
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in treating various types of cancer. The compound was developed by Takeda Pharmaceutical Company Limited and is currently in the clinical trial phase.
Mechanism of Action
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking the activity of BTK, N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and induce cell death. N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. However, one limitation of the compound is that it is still in the clinical trial phase, and its long-term safety and efficacy have yet to be established.
Future Directions
There are several future directions for research on N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate the use of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore the use of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating other types of cancer, such as breast cancer or lung cancer. Finally, further research is needed to establish the long-term safety and efficacy of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in clinical trials.
Scientific Research Applications
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
properties
IUPAC Name |
N-tert-butyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCLHPVEMLNHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.